3-(溴甲基)-6-(三氟甲基)哒嗪

描述

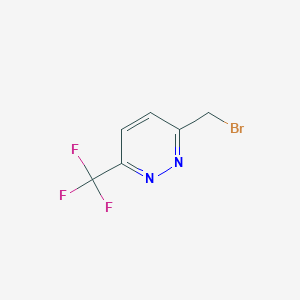

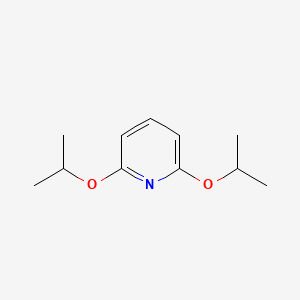

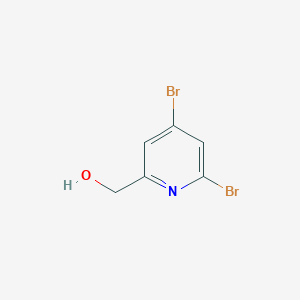

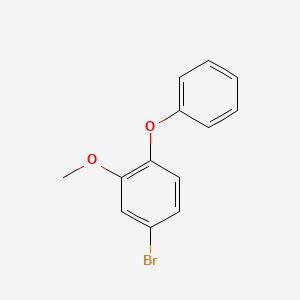

“3-(Bromomethyl)-6-(trifluoromethyl)pyridazine” is a chemical compound. It is a derivative of pyridazine, which is a heterocyclic compound with a six-membered ring containing two nitrogen atoms . The compound has a bromomethyl group (-CH2Br) and a trifluoromethyl group (-CF3) attached to the pyridazine ring .

Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, the synthesis of trifluoromethyl pyridazines can be achieved via the annulation of pyridinium ylides with trifluoroacetyl diazoester . Another method involves the catalytic protodeboronation of pinacol boronic esters .Molecular Structure Analysis

The molecular structure of “3-(Bromomethyl)-6-(trifluoromethyl)pyridazine” can be represented by the InChI code: 1S/C5H5BrN2/c6-4-5-2-1-3-7-8-5/h1-3H,4H2 . This indicates that the compound has a pyridazine ring with a bromomethyl group and a trifluoromethyl group attached to it .Chemical Reactions Analysis

The chemical reactions involving “3-(Bromomethyl)-6-(trifluoromethyl)pyridazine” can be complex and varied. For example, the C–F bond in trifluoromethyl-containing compounds can be activated for the synthesis of diverse fluorinated compounds . Another reaction involves the protodeboronation of pinacol boronic esters .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(Bromomethyl)-6-(trifluoromethyl)pyridazine” can vary. For instance, it has a molecular weight of 253.92 . It is a yellow to brown solid at room temperature .科学研究应用

Pharmaceuticals

The trifluoromethyl group plays an increasingly important role in pharmaceuticals . The presence of a trifluoromethyl group can enhance the biological activity of a compound, making it a common feature in many pharmaceutical drugs .

Agrochemicals

Similar to its role in pharmaceuticals, the trifluoromethyl group also plays a significant role in agrochemicals . It can enhance the effectiveness of pesticides and other agrochemical products .

Materials Science

The trifluoromethyl group is also important in the field of materials science . It can be used to modify the properties of materials, such as their reactivity, stability, and other physical and chemical properties .

Protein Labeling

The trifluoromethyl group can be used for protein labeling, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy . The use of trifluoromethyl-substituted prolines in NMR labeling can provide valuable structural information .

Protein Stability and Dynamics

The trifluoromethyl group can introduce potential perturbations in protein stability and dynamics . Understanding these effects can help predict the behavior of proteins and other biomolecules .

Enhancing Nonpolar Interactions

Trifluoromethyl-substituted proline shows comparable hydrophobicity to valine . This suggests that these residues could be used to enhance interactions at nonpolar interfaces .

作用机制

Target of Action

It’s known that trifluoromethyl-substituted compounds often play a crucial role in pharmaceuticals and agrochemicals .

Mode of Action

It’s known that trifluoromethyl-substituted compounds can be involved in radical trifluoromethylation, a process that involves the addition of a trifluoromethyl group to carbon-centered radical intermediates . This process is significant in the synthesis of various bioactive molecules .

Biochemical Pathways

It’s known that trifluoromethyl-substituted compounds can be involved in cyclization chemistry, leading to the formation of diverse trifluoromethyl-substituted n-heterocycles .

Pharmacokinetics

The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of pharmaceutical compounds, which can improve their bioavailability .

Result of Action

It’s known that trifluoromethyl-substituted compounds can be used in the synthesis of various bioactive molecules .

Action Environment

It’s known that the trifluoromethyl group can enhance the stability of pharmaceutical compounds .

安全和危害

The compound “3-(Bromomethyl)-6-(trifluoromethyl)pyridazine” can pose certain hazards. It may cause skin irritation, serious eye irritation, respiratory irritation, and drowsiness or dizziness . It is harmful to aquatic life and can harm public health and the environment by destroying ozone in the upper atmosphere .

未来方向

The future directions in the study and application of “3-(Bromomethyl)-6-(trifluoromethyl)pyridazine” and similar compounds are promising. There is enormous growth in the incorporation of a trifluoromethyl group into organic motifs . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications enriching the community towards further improvements in the field of trifluoromethylation reactions .

属性

IUPAC Name |

3-(bromomethyl)-6-(trifluoromethyl)pyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrF3N2/c7-3-4-1-2-5(12-11-4)6(8,9)10/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCCYYUDSRQRFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1CBr)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Bromomethyl)-6-(trifluoromethyl)pyridazine | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol hydrochloride](/img/structure/B6324608.png)

![Dichloro[bis(dicyclohexylphosphino)propane]palladium(II)](/img/structure/B6324639.png)